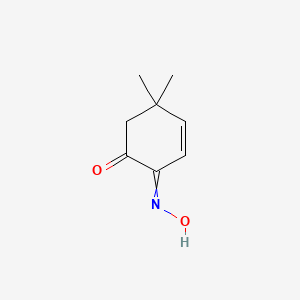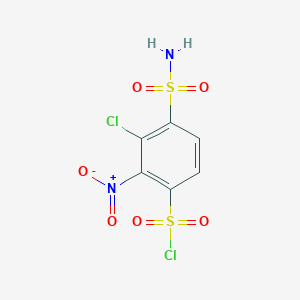![molecular formula C17H18ClNO3 B14401837 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine CAS No. 89718-93-4](/img/structure/B14401837.png)
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is a synthetic organic compound belonging to the class of dioxolanes. It is characterized by the presence of a dioxolane ring, a phenyl group, and a chloro-substituted phenoxy group. This compound is known for its broad-spectrum fungicidal properties and is used in various agricultural applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The phenyl group is introduced through a substitution reaction, where a phenol derivative reacts with a chloro-substituted benzene compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Catalysts: To enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the formulation of agricultural fungicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine involves:
Molecular Targets: The compound targets specific enzymes and proteins in fungal cells, disrupting their normal function.
Pathways Involved: It inhibits the biosynthesis of essential sterols in fungal cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difenoconazole: A similar compound with a dioxolane ring and phenyl group, used as a fungicide.
Fluconazole: Another antifungal agent with a similar mechanism of action but different chemical structure.
Uniqueness
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is unique due to its specific combination of functional groups, which confer its broad-spectrum fungicidal properties and make it effective against a wide range of fungal pathogens .
Eigenschaften
CAS-Nummer |
89718-93-4 |
|---|---|
Molekularformel |
C17H18ClNO3 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-[4-chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C17H18ClNO3/c18-14-6-7-16(20-9-8-19)15(12-14)17(21-10-11-22-17)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |
InChI-Schlüssel |
NGIVIQFMFHPHFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)

![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)

![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)

![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)


![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)


